molecular formula C26H27N5O3 B2463914 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 906161-26-0

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2463914
M. Wt: 457.534
InChI Key: NFIVWJMZZIINFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
BenchChem offers high-quality 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidepressant and Anxiolytic Potential

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, closely related to the specified compound, have been synthesized and evaluated for their potential as antidepressant and anxiolytic agents. These compounds have shown affinity for serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological in vivo studies in mice indicated potential antidepressant and anxiolytic effects, suggesting these compounds could be lead compounds for the development of new treatments in these areas (Zagórska et al., 2016).

Serotonin Receptor Affinity

Other derivatives of 1H-imidazo[2,1-f]purine-2,4-dione have been shown to be potent ligands for the 5-HT1A serotonin receptor. This finding is significant as it indicates potential application in the development of new drugs for psychiatric disorders, including depression and anxiety disorders (Zagórska et al., 2009).

A3 Adenosine Receptor Antagonism

Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are structurally related to the compound , has identified these as potent and selective A3 adenosine receptor antagonists. This suggests their potential use in the development of new treatments targeting the adenosine receptor system, which plays a role in various physiological processes including cardiac rhythm and cerebral blood flow (Baraldi et al., 2005).

properties

IUPAC Name

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-(3-phenylpropyl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-17-18(2)31-22-23(27-25(31)30(17)20-13-8-14-21(16-20)34-4)28(3)26(33)29(24(22)32)15-9-12-19-10-6-5-7-11-19/h5-8,10-11,13-14,16,22-23H,9,12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNVULIOGUKUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3C(N12)C(=O)N(C(=O)N3C)CCCC4=CC=CC=C4)C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

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